An In-depth Technical Guide to the Crystal Structures of Neodymium Sulfide
An In-depth Technical Guide to the Crystal Structures of Neodymium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known crystal structures of neodymium sulfide (B99878). The information presented herein is intended to serve as a valuable resource for researchers and scientists working in materials science, solid-state chemistry, and related fields. This document details the crystallographic parameters of various neodymium sulfide phases, outlines experimental protocols for their synthesis and characterization, and illustrates the relationships between these structures.
Overview of Neodymium Sulfide Crystal Structures
Neodymium, a rare-earth element, forms several sulfide compounds, each with distinct crystal structures and properties. The primary stoichiometries of interest are neodymium monosulfide (NdS) and neodymium sesquisulfide (Nd₂S₃). The latter exists in multiple polymorphic forms. Additionally, a phase with the composition Nd₃S₄ is known to exist, which is structurally related to one of the Nd₂S₃ polymorphs.
The various phases of neodymium sulfide exhibit a range of physical and chemical properties, making them subjects of interest for applications in electronics, optoelectronics, and catalysis.[1] A thorough understanding of their crystal structures is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities.
Crystallographic Data of Neodymium Sulfide Phases
The crystallographic data for the known phases of neodymium sulfide are summarized in the following tables for easy comparison.
Table 1: Crystal Structure Data for Neodymium Monosulfide (NdS)
| Parameter | Value |
| Formula | NdS |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Prototype | NaCl (rock salt) |
| Lattice Parameter (a) | 5.691 Å |
| Nd Coordination | 6 (octahedral) |
Note: Data sourced from multiple references.
Table 2: Crystal Structure Data for Neodymium Sesquisulfide (Nd₂S₃) Polymorphs
| Parameter | α-Nd₂S₃ | β-Nd₂S₃ | γ-Nd₂S₃ |
| Crystal System | Orthorhombic | Tetragonal | Cubic |
| Space Group | Pnma (No. 62) | I-42d (No. 122) | I-43d (No. 220) |
| Prototype | α-Gd₂S₃ | Th₃P₄ | |
| Lattice a (Å) | 7.444 | 14.216 | 8.557 |
| Lattice b (Å) | 15.519 | 14.216 | 8.557 |
| Lattice c (Å) | 4.028 | 14.216 | 8.557 |
Note: Data for α-Nd₂S₃, β-Nd₂S₃, and γ-Nd₂S₃ are compiled from various sources, including crystallographic databases.[2][3] The lattice parameters for β-Nd₂S₃ are for the primitive cell.
Table 3: Crystal Structure Data for Nd₃S₄
| Parameter | Value |
| Formula | Nd₃S₄ |
| Crystal System | Cubic |
| Space Group | I-43d (No. 220) |
| Prototype | Th₃P₄ |
| Lattice Parameter (a) | ~8.55 Å |
Note: Nd₃S₄ is considered to be part of a solid solution with γ-Nd₂S₃, adopting the same Th₃P₄-type crystal structure. The lattice parameter is similar to that of γ-Nd₂S₃.
Experimental Protocols
The synthesis and structural characterization of neodymium sulfide phases require precise control of experimental conditions. The following sections detail common methodologies.
Synthesis of Neodymium Sulfide Phases
A straightforward method for synthesizing neodymium sulfides involves the direct reaction of neodymium metal and sulfur in stoichiometric amounts.
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Procedure:
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High-purity neodymium metal and elemental sulfur are sealed in an evacuated quartz ampoule.
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The ampoule is slowly heated to a temperature in the range of 600-800 °C over several hours to initiate the reaction. A slow heating rate is crucial to control the exothermic reaction between neodymium and sulfur.
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The temperature is then raised to a higher temperature, typically around 1000 °C, and held for an extended period (e.g., 24-48 hours) to ensure homogeneity of the product.
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The ampoule is then slowly cooled to room temperature.
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Neodymium sulfides can also be prepared by the sulfurization of neodymium oxide (Nd₂O₃) using a suitable sulfur source, such as hydrogen sulfide (H₂S) or carbon disulfide (CS₂).
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Procedure using H₂S:
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A sample of Nd₂O₃ powder is placed in an alumina (B75360) boat inside a tube furnace.
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A flow of H₂S gas, often diluted with an inert gas like argon or nitrogen, is passed over the oxide.
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The furnace is heated to a high temperature, typically in the range of 1000-1450 °C.
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The reaction is carried out for several hours to ensure complete conversion of the oxide to the sulfide. The final phase obtained (α- or γ-Nd₂S₃) depends on the reaction temperature.
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Procedure using CS₂:
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Nd₂O₃ powder is placed in a furnace.
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A carrier gas (e.g., nitrogen) is bubbled through liquid CS₂ to carry its vapor into the furnace.
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The reaction temperature is controlled to obtain the desired phase. For example, α-Nd₂S₃ can be obtained as a single phase in the temperature range of 800-900 °C. At higher temperatures (e.g., 1100 °C), the γ-Nd₂S₃ phase is formed.[2]
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Another synthetic route involves the carbon reduction of anhydrous neodymium sulfate (B86663) (Nd₂(SO₄)₃).
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Procedure:
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Anhydrous Nd₂(SO₄)₃ is prepared by heating the hydrated salt in a vacuum at around 300 °C.
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The anhydrous sulfate is mixed with a source of carbon, such as activated carbon.
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The mixture is heated in an inert atmosphere (e.g., nitrogen). The formation of γ-Nd₂S₃ (often in a mixture with the oxysulfide) occurs at temperatures above 1273 K. Monophasic α-Nd₂S₃ can be obtained at lower temperatures (around 1073 K) in the presence of sulfur vapor.[2]
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Single crystals of neodymium sulfides, which are essential for precise structural determination, can be grown by chemical vapor transport.
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Procedure:
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Polycrystalline neodymium sulfide powder is sealed in an evacuated quartz ampoule along with a transport agent, such as iodine.
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The ampoule is placed in a two-zone tube furnace, creating a temperature gradient.
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The polycrystalline material is kept at the hotter end of the ampoule, and single crystals grow at the cooler end. The specific temperatures depend on the phase being grown.
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Crystal Structure Determination
X-ray diffraction (XRD) is the primary technique used to determine the crystal structures of neodymium sulfide phases.
PXRD is used for phase identification, determination of lattice parameters, and refinement of crystal structures using the Rietveld method.
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Data Collection:
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Instrument: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å).
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Sample Preparation: A finely ground powder of the neodymium sulfide sample is mounted on a low-background sample holder.
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Scan Parameters: Data is typically collected over a 2θ range of 10-100° with a step size of 0.01-0.02° and a sufficient counting time per step to ensure good statistics.
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Rietveld Refinement:
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Software: Programs such as GSAS, FullProf, or TOPAS are used for Rietveld refinement.
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Procedure:
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The experimental diffraction pattern is loaded into the software.
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An initial structural model (space group, atomic positions) for the identified phase(s) is used as a starting point.
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The background, scale factor, lattice parameters, peak profile parameters (e.g., Gaussian and Lorentzian components), and atomic positions are sequentially refined to minimize the difference between the observed and calculated diffraction patterns.
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The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²).
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Single-crystal XRD provides the most accurate determination of crystal structures, including precise atomic positions and bond lengths/angles.
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Data Collection:
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Instrument: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).
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Crystal Selection: A small, high-quality single crystal is mounted on a goniometer head.
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Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Structure Solution and Refinement:
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Software: Packages like SHELX or Olex2 are used for structure solution and refinement.
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Procedure:
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The positions of the diffraction spots are used to determine the unit cell parameters and the Bravais lattice.
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The space group is determined from the systematic absences in the diffraction data.
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The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.
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The atomic positions, and their anisotropic displacement parameters are refined using a least-squares algorithm to best fit the observed reflection intensities.
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Relationships and Transformations
The different crystal structures of neodymium sulfide are related through phase transitions that are dependent on temperature and stoichiometry.
Phase Transitions in Nd₂S₃
The α, β, and γ polymorphs of Nd₂S₃ are stable under different temperature regimes. The α-phase is the low-temperature form, while the γ-phase is the high-temperature form. The β-phase is often considered a transitional or defect-stabilized structure.
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α → γ Transition: The polymorphic transition from α-Nd₂S₃ to γ-Nd₂S₃ occurs at approximately 1183 °C.[4]
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γ-Nd₂S₃ Formation: The γ-phase is typically formed at temperatures above 1100 °C.
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γ-Nd₂S₃ to NdS Decomposition: At very high temperatures (around 1650 °C) in a vacuum, γ-Nd₂S₃ can decompose to form neodymium monosulfide (NdS).
The relationship between these phases can be visualized as a function of temperature.
